1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid
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Overview
Description
1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound features a benzyl group at the 1-position, an ethyl group at the 6-position, and a carboxylic acid group at the 2-position of the indole ring. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent alkylation and carboxylation steps introduce the benzyl and ethyl groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. High-pressure reactors and continuous flow systems can be employed to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted indoles.
Scientific Research Applications
1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Benzyl-1H-indole-2-carboxylic acid: Lacks the ethyl group at the 6-position.
6-Ethyl-1H-indole-2-carboxylic acid: Lacks the benzyl group at the 1-position.
1-Benzyl-6-methyl-1H-indole-2-carboxylic acid: Has a methyl group instead of an ethyl group at the 6-position.
Uniqueness: 1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid is unique due to the presence of both benzyl and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-benzyl-6-ethylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-13-8-9-15-11-17(18(20)21)19(16(15)10-13)12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZCZSHAMPIIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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